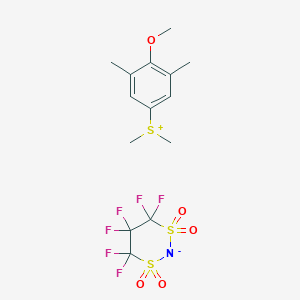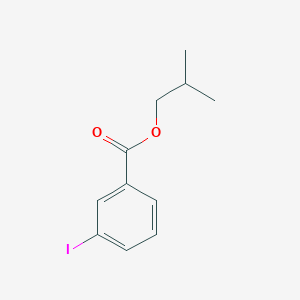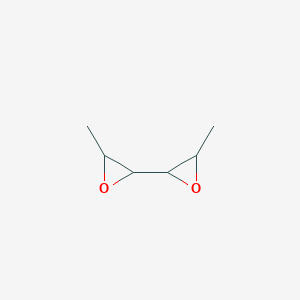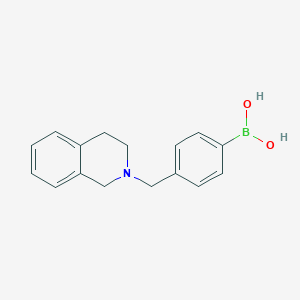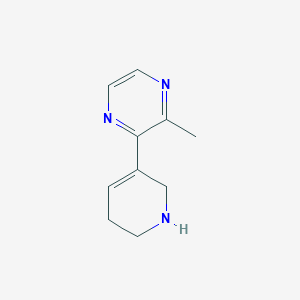
2-Methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a 2-methyl group and a 1,2,3,6-tetrahydropyridin-5-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine typically involves the formation of the pyrazine ring followed by the introduction of the tetrahydropyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-methylpyrazine with a suitable tetrahydropyridine derivative can be carried out in the presence of a catalyst such as palladium or nickel, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized pyrazine derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and relevance in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: Another structural isomer with distinct chemical properties and applications.
Uniqueness
2-Methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a tetrahydropyridine moiety makes it a versatile compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine |
InChI |
InChI=1S/C10H13N3/c1-8-10(13-6-5-12-8)9-3-2-4-11-7-9/h3,5-6,11H,2,4,7H2,1H3 |
Clave InChI |
SCOBLPHVBQEVBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1C2=CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)

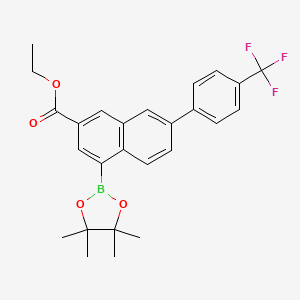

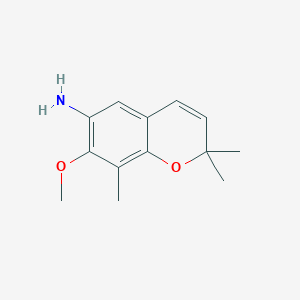
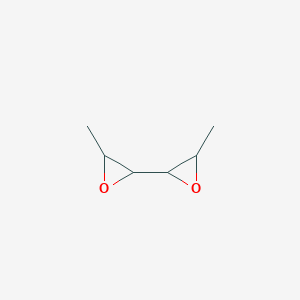
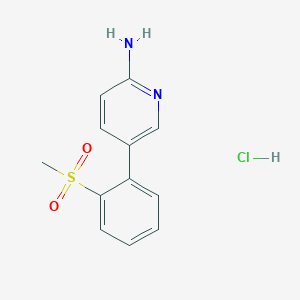
![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
